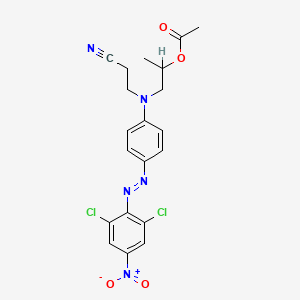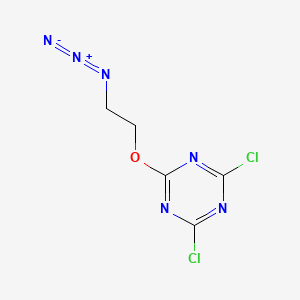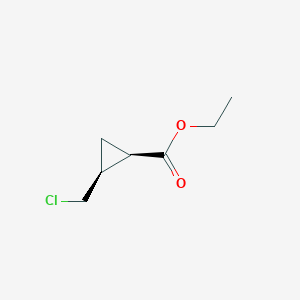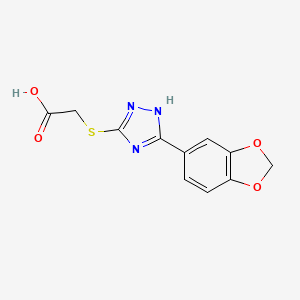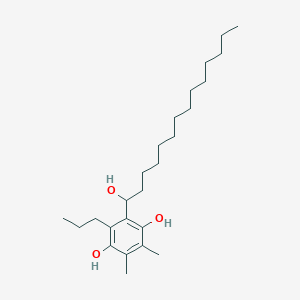
Silane, trimethyl(phenyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(phenyltelluro)-: is an organosilicon compound with the chemical formula (CH₃)₃SiTePh. This compound is part of a broader class of organosilicon compounds known as silanes, which are characterized by silicon atoms bonded to organic groups. The presence of a phenyltelluro group in this compound makes it unique and of particular interest in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(phenyltelluro)- typically involves the reaction of trimethylsilyl chloride with phenyltellurium trichloride in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SiCl+PhTeCl3+ReducingAgent→(CH3)3SiTePh+By−products
Industrial Production Methods: Industrial production of Silane, trimethyl(phenyltelluro)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silane, trimethyl(phenyltelluro)- can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form simpler silanes and tellurium-containing compounds.
Substitution: The compound can participate in substitution reactions where the phenyltelluro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of silane oxides and tellurium oxides.
Reduction: Formation of simpler silanes and elemental tellurium.
Substitution: Formation of various substituted silanes depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Silane, trimethyl(phenyltelluro)- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of other organosilicon compounds.
Biology: In biological research, this compound is used as a probe to study the interactions between silicon-containing compounds and biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(phenyltelluro)- involves the interaction of the silicon and tellurium atoms with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, while the tellurium atom can participate in redox reactions. These interactions enable the compound to act as a versatile reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Trimethylsilane: (CH₃)₃SiH
Triphenylsilane: (C₆H₅)₃SiH
Trimethylsilyl chloride: (CH₃)₃SiCl
Uniqueness: Silane, trimethyl(phenyltelluro)- is unique due to the presence of the phenyltelluro group, which imparts distinct chemical properties. Unlike other silanes, this compound can participate in reactions involving tellurium, making it valuable in specialized applications.
By understanding the synthesis, reactions, and applications of Silane, trimethyl(phenyltelluro)-, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
73296-31-8 |
|---|---|
Formule moléculaire |
C9H14SiTe |
Poids moléculaire |
277.9 g/mol |
Nom IUPAC |
trimethyl(phenyltellanyl)silane |
InChI |
InChI=1S/C9H14SiTe/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
ZUDBMPZSWWZQPO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


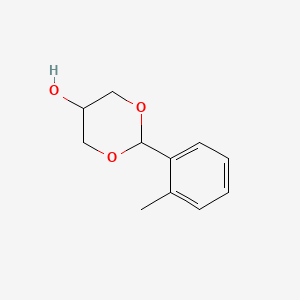
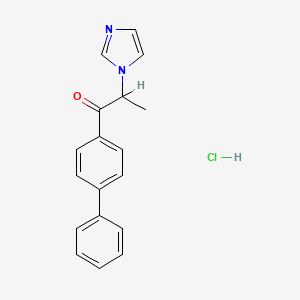
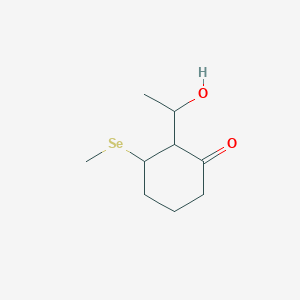
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
